

A Comparative Analysis of TYK2 Inhibition: QL-1200186 versus BMS-986165

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Compound of Interest

Compound Name: QL-1200186

Cat. No.: B15612015

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A detailed examination of two selective allosteric TYK2 inhibitors, **QL-1200186** and BMS-986165 (Deucravacitinib), for researchers and drug development professionals. This guide provides a comparative analysis of their performance based on available preclinical and clinical data.

This report outlines the mechanism of action, in vitro potency, selectivity, and in vivo efficacy of **QL-1200186** and the FDA-approved drug BMS-986165 (Sotyktu). Both compounds are novel, orally active, allosteric inhibitors that target the pseudokinase regulatory domain (JH2) of Tyrosine Kinase 2 (TYK2), a key mediator in the signaling of pro-inflammatory cytokines such as IL-12, IL-23, and Type I interferons.[1][2][3] By binding to the JH2 domain, these inhibitors stabilize an inhibitory interaction between the regulatory and catalytic domains of TYK2, thereby blocking its downstream signaling and activation of Signal Transducers and Activators of Transcription (STATs).[3][4] This selective, allosteric inhibition mechanism distinguishes them from pan-JAK inhibitors that target the highly conserved ATP-binding site in the catalytic (JH1) domain, potentially offering an improved safety profile.[5][6]

Data Presentation

In Vitro Potency and Selectivity

The following tables summarize the in vitro potency and selectivity of **QL-1200186** and BMS-986165 against TYK2 and other Janus kinases (JAKs).

Compound	Target	Assay Type	IC50 (nM)	Reference
QL-1200186	TYK2 JH2	Binding Assay	0.06	[1][7]
JAK1 JH2	Binding Assay	9.85	[1][7]	
BMS-986165	TYK2 JH2	Binding Assay (IC50)	1.0	[8][9]
TYK2 JH2	Binding Assay (Ki)	0.02	[4][10]	
TYK2	Whole Blood Assay (IL-12 induced IFN-γ)	13	[11]	
JAK1/3	Whole Blood Assay (IL-2 induced pSTAT5)	>10,000	[5]	
JAK2/2	Whole Blood Assay (GM-CSF induced pSTAT5)	>10,000	[5]	

Table 1: In Vitro Potency of **QL-1200186** and BMS-986165

Compound	Selectivity (TYK2 JH2 vs JAK1 JH2)	Selectivity (TYK2 vs JAK1/3)	Selectivity (TYK2 vs JAK2)	Reference
QL-1200186	164-fold	>1000-fold (functional assay)	>1000-fold (functional assay)	[1][5][7]
BMS-986165	N/A	~200-fold (cellular assay)	>3000-fold (cellular assay)	[10][11]

Table 2: Selectivity Profile of **QL-1200186** and BMS-986165

In Vivo Efficacy in Psoriasis Model

The imiquimod (IMQ)-induced psoriasis mouse model is a standard preclinical model to evaluate the efficacy of anti-psoriatic drug candidates.

Compound	Animal Model	Dosing	Key Findings	Reference
QL-1200186	Imiquimod-induced psoriasis in mice	5-30 mg/kg, oral, twice daily for 7 days	Significantly reduced PASI scores, skin erythema, scaling, and thickening. Skin thickness reduced by 49.7% at 30 mg/kg.	[7]
BMS-986165	Imiquimod-induced psoriasis in mice	N/A (Preclinical efficacy in this specific model not detailed in provided results)	Efficacious in several murine models of autoimmune disease.	[4][12]

Table 3: In Vivo Efficacy in a Psoriasis Model

Experimental Protocols

Imiquimod-Induced Psoriasis-Like Skin Inflammation in Mice

Objective: To induce a psoriasis-like skin inflammation in mice to evaluate the in vivo efficacy of TYK2 inhibitors.

Methodology:

- Animal Preparation:** The back of the mice (e.g., BALB/c or C57BL/6 strains) is shaved and depilated.[7]

- Induction: A daily topical dose of 62.5 mg of 5% imiquimod cream is applied to the shaved back and right ear for 5 to 8 consecutive days.[\[1\]](#)[\[7\]](#) This equates to 3.125 mg of the active ingredient.[\[7\]](#)
- Treatment: The test compound (e.g., **QL-1200186**) or vehicle is administered orally at specified doses and frequencies throughout the induction period.[\[7\]](#)
- Assessment: The severity of the skin inflammation is evaluated daily using a modified Psoriasis Area and Severity Index (PASI), which scores erythema, scaling, and skin thickness.[\[1\]](#)[\[7\]](#) Transepidermal water loss (TEWL) can also be measured to assess skin barrier function.[\[13\]](#)
- Histological Analysis: At the end of the experiment, skin samples are collected for histological analysis to assess for epidermal thickening (acanthosis), parakeratosis, and immune cell infiltration.[\[1\]](#)[\[7\]](#)

In Vitro STAT Phosphorylation Assay in Human Whole Blood

Objective: To assess the functional inhibition of cytokine-induced STAT phosphorylation by TYK2 inhibitors in a physiologically relevant matrix.

Methodology:

- Blood Collection: Human whole blood is collected in tubes containing an anticoagulant.
- Compound Incubation: Aliquots of whole blood are pre-incubated with various concentrations of the test compound (e.g., **QL-1200186** or BMS-986165) for a specified time at 37°C.
- Cytokine Stimulation: To assess the inhibition of different JAK/STAT pathways, specific cytokines are added to stimulate the blood samples for a short period (e.g., 15 minutes) at 37°C.
 - TYK2/JAK2-dependent pathway: IL-12 or IL-23 to induce STAT3/4 phosphorylation.[\[5\]](#)[\[14\]](#)
 - JAK1/JAK3-dependent pathway: IL-2 to induce STAT5 phosphorylation.[\[5\]](#)[\[14\]](#)

- JAK2/JAK2-dependent pathway: GM-CSF to induce STAT5 phosphorylation.[\[5\]](#)[\[14\]](#)
- Cell Lysis and Staining: Erythrocytes are lysed, and the remaining leukocytes are fixed and permeabilized. The cells are then stained with fluorochrome-conjugated antibodies specific for phosphorylated STAT proteins (pSTAT).
- Flow Cytometry Analysis: The levels of pSTAT in specific immune cell populations (e.g., T cells, NK cells) are quantified using flow cytometry.
- Data Analysis: The concentration of the inhibitor that causes a 50% reduction in the pSTAT signal (IC50) is calculated to determine its potency.

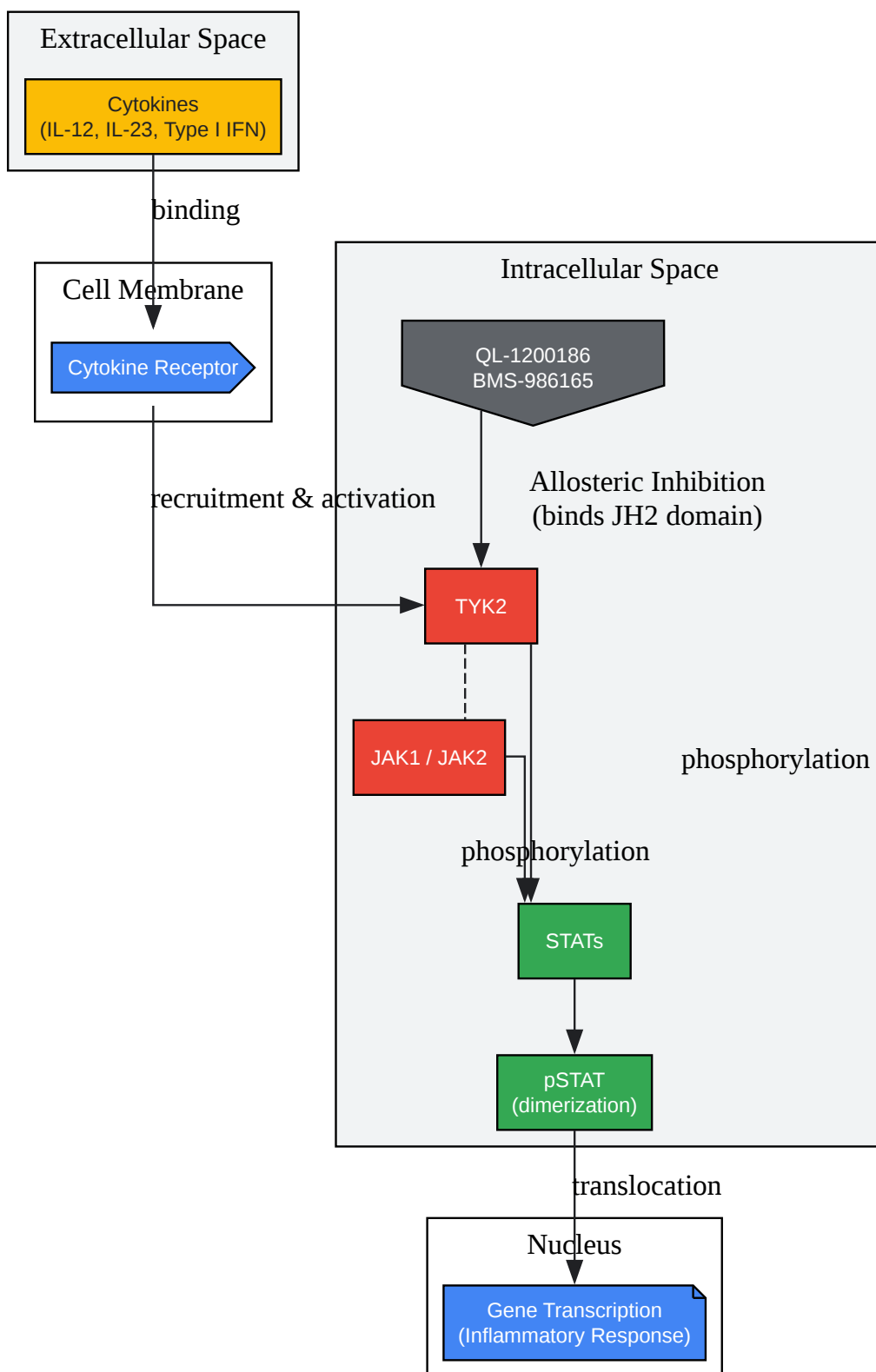
TYK2 JH2 Domain Binding Assay

Objective: To quantify the binding affinity of a test compound to the isolated TYK2 pseudokinase (JH2) domain.

Methodology (Example using Homogeneous Time-Resolved Fluorescence - HTRF):

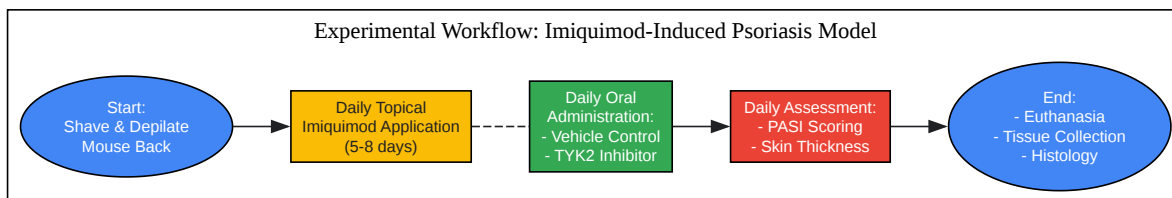
- Reagents: Recombinant human TYK2 JH2 domain, a fluorescently labeled probe known to bind to the JH2 domain, and a europium-labeled antibody.
- Assay Setup: In a 384-well plate, serial dilutions of the test compound are incubated with a fixed concentration of the TYK2 JH2 domain and the fluorescent probe.
- Detection: The HTRF signal is measured using a microplate reader. A decrease in the signal ratio indicates the displacement of the fluorescent probe by the test compound.
- Data Analysis: The IC50 value, representing the concentration of the compound that displaces 50% of the fluorescent probe, is calculated to determine binding affinity.

Mandatory Visualization



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Caption: TYK2 Signaling Pathway and Point of Inhibition.



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Caption: Workflow for the Imiquimod-Induced Psoriasis Mouse Model.

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